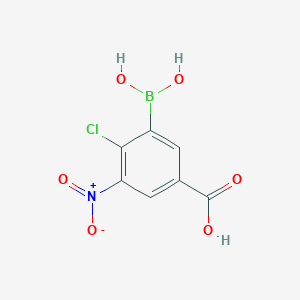

4-氯-3-(二羟基硼基)-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" does not directly appear in the literature. However, compounds with similar structural motifs have been explored for their potential as building blocks in heterocyclic synthesis, and for their unique chemical and physical properties. These studies often focus on the synthesis, molecular structure, and the exploration of chemical reactions and properties.

Synthesis Analysis

Compounds structurally related to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" have been synthesized through various methods, including solid-phase synthesis for the creation of heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block in the preparation of substituted nitrogenous heterocycles (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" often features strong hydrogen bonding and unique molecular geometries. For instance, the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid reveals a flat molecular arrangement with the boronic acid group nearly perpendicular to the benzene ring plane, indicating significant interactions consistent with observed chemical behavior (Soundararajan et al., 1993).

Chemical Reactions and Properties

The reactivity of chloro-nitrobenzoic acid derivatives in forming cocrystals and molecular salts illustrates their chemical versatility. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts/cocrystals, demonstrating the importance of halogen bonds in these structures (Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization behavior and thermal stability, are often investigated to understand their potential applications. For example, the synthesis and molecular modeling of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid highlight its enhanced thermal stability compared to its components (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the formation of complex structures through hydrogen bonding and halogen bonds, are central to their scientific interest. The coordination polymeric structures observed in the sodium salt of 4-chloro-3-nitrobenzoic acid, for example, showcase the complex interactions and potential for developing novel materials (Smith, 2013).

科学研究应用

溶解度和溶剂参数分析氯硝基苯甲酸衍生物的溶解性质对它们在各个领域的应用至关重要。Stovall等人(2005年)利用Abraham溶剂参数模型来理解类似4-氯-3-硝基苯甲酸在有机溶剂中的溶解行为。这种全面的分析有助于预测和解释溶解度趋势,这对于这些化合物在化学合成和配方中的实际应用至关重要(Stovall et al., 2005)。

晶体工程和分子相互作用晶体工程领域为这些化合物的固态行为提供了见解。Oruganti等人(2017年)讨论了2-氯-4-硝基苯甲酸的多功能性,特别是它在分子盐和共晶形成中的作用。这项研究不仅强调了这些盐的合成,还深入探讨了它们的结构表征,展示了弱卤素键和氢键在晶体结构稳定中的重要性(Oruganti et al., 2017)。

晶体学研究和电子结构Pramanik等人(2019年)对苯甲酸衍生物进行了晶体学研究,包括4-氯-3-硝基苯甲酸。这项研究提供了关于晶体堆积、分子间相互作用和分子静电势计算的见解,有助于理解分子结构及其电子性质(Pramanik et al., 2019)。

作用机制

Target of Action

Similar compounds such as 2-amino-4-chloro-3-hydroxybenzoic acid have been found to target 3-hydroxyanthranilate 3,4-dioxygenase .

Mode of Action

It’s likely that the compound interacts with its targets through a mechanism similar to other organoboron compounds, which are known for their ability to form stable covalent bonds with biological targets .

Biochemical Pathways

Similar compounds such as 3-chloro-4-hydroxybenzoic acid are involved in chorismate biosynthesis by the shikimate pathway .

Result of Action

Similar compounds such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been synthesized and shown potent analgesic efficacy .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a reaction involving organoboron compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

3-borono-4-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYGDFGFKSCLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)